VX-166 is a potent, irreversible pan-caspase inhibitor structurally optimized for advanced in vivo efficacy. Characterized by fast inactivation kinetics, it rapidly binds executioner and inflammatory caspases to halt apoptosis and subsequent tissue damage. For industrial and translational buyers, VX-166 represents a critical upgrade over first-generation laboratory reagents, offering enhanced pharmacokinetic stability that supports long-term dosing via oral gavage or osmotic pumps. It is primarily procured for rigorous preclinical modeling of sepsis, nonalcoholic steatohepatitis (NASH), and acute liver failure, where precise, post-insult apoptotic blockade is required to evaluate disease progression and fibrogenesis [1].
Relying on generic, first-generation peptide inhibitors like Z-VAD-FMK often compromises in vivo studies due to their rapid metabolic clearance and requirement for prophylactic dosing. In clinical reality, treatments are administered after disease onset; however, many standard inhibitors fail to rescue subjects when administered post-insult. Furthermore, highly selective inhibitors (e.g., Caspase-1 only) may fail to prevent the redundant apoptotic pathways active in severe hepatic injury or sepsis. VX-166 overcomes these limitations by providing irreversible, broad-spectrum inhibition that remains highly efficacious even when administration is delayed for hours after the initial biological insult, ensuring that procurement yields a tool suitable for realistic therapeutic modeling rather than artificial pre-treatment scenarios [1].
In a rigorous caecal ligation and puncture (CLP) model of peritoneal sepsis, VX-166 demonstrated significant efficacy even when administration was delayed. When continuously administered starting 3 hours post-insult, VX-166 improved survival to 92%, compared to a 40% survival rate in the vehicle baseline. Even with an 8-hour delay, survival was improved to 66%. This contrasts with many standard inhibitors that require prophylactic dosing to achieve statistical significance [1].
| Evidence Dimension | Post-insult survival rate |
| Target Compound Data | 92% survival (3h post-insult dosing) |
| Comparator Or Baseline | Vehicle control (40% survival) |
| Quantified Difference | 52% absolute increase in survival despite delayed administration |
| Conditions | Rat CLP model, continuous mini-osmotic pump administration over 10 days |
Validates the compound as a realistic therapeutic probe for post-symptomatic intervention, ensuring buyers procure a tool that works in clinically relevant timeframes.
VX-166 is engineered for rapid target engagement, a critical factor in halting acute apoptotic cascades before irreversible cellular damage occurs. Against recombinant caspases, VX-166 exhibits second-order inactivation rate constants (k) exceeding 1 × 10^6 M/s for Caspases-1 and -3. This represents an efficient irreversible binding profile that rapidly neutralizes executioner caspases, exceeding the slower kinetics often observed with reversible or less optimized first-generation inhibitors [1].
| Evidence Dimension | Second-order inactivation rate constant (k) |
| Target Compound Data | >1 × 10^6 M/s (Caspases-1 and -3) |
| Comparator Or Baseline | Standard reversible inhibitors (typically <10^5 M/s) |
| Quantified Difference | Order-of-magnitude faster irreversible target engagement |
| Conditions | Recombinant caspase enzymatic assays |
Ensures immediate and complete blockade of apoptotic executioners, which is critical for preventing downstream tissue degradation in acute injury models.
In a methionine/choline-deficient (MCD) diet model of NASH, oral gavage of VX-166 (6 mg/kg/d) significantly reduced hepatic fibrosis without merely masking overall liver injury markers like ALT. VX-166-treated subjects showed a statistically significant decrease in alpha-smooth muscle actin (α-SMA) expression (P < 0.005 at 8 weeks) and reduced hepatic levels of collagen 1alpha1 mRNA (P < 0.05) compared to vehicle controls. This demonstrates its ability to specifically block apoptosis-induced hepatic stellate cell (HSC) activation [1].
| Evidence Dimension | Hepatic fibrosis markers (α-SMA and collagen 1alpha1) |
| Target Compound Data | Significant reduction (P < 0.005 for α-SMA; P < 0.05 for collagen) |
| Comparator Or Baseline | Vehicle-treated MCD-diet mice (high fibrosis baseline) |
| Quantified Difference | Quantitative reduction in fibrotic gene expression and Sirius red staining |
| Conditions | MCD diet-induced NASH mouse model, 8-week daily oral gavage |
Proves VX-166 uncouples apoptosis-driven fibrogenesis from general liver injury, making it an essential procurement choice for targeted anti-fibrotic research.
VX-166 provides quantifiable protection against systemic lipopolysaccharide (LPS)-induced endotoxic shock. In a murine model receiving 20 mg/kg IV LPS, repeated bolus administration of VX-166 at a dose of 30 mg/kg improved the 96-hour survival rate from 0% in the vehicle group to 75%. This substantial survival benefit highlights the compound's systemic bioavailability and its capacity to manage severe, acute inflammatory and apoptotic cascades [1].
| Evidence Dimension | 96-hour survival rate |
| Target Compound Data | 75% survival at 30 mg/kg dosing |
| Comparator Or Baseline | Vehicle control (0% survival) |
| Quantified Difference | 75% absolute increase in survival |
| Conditions | Murine LPS (20 mg/kg IV) endotoxic shock model |
Demonstrates high systemic efficacy and reliability for buyers modeling severe acute systemic inflammatory response syndrome (SIRS).
Because VX-166 retains high efficacy when administered 3 to 8 hours after the initial biological insult, it is a highly effective choice for translational sepsis models (such as CLP or LPS endotoxic shock) where prophylactic dosing is clinically irrelevant [1].
VX-166 is highly suited for chronic liver disease modeling. Its proven ability to reduce α-SMA and collagen 1alpha1 expression via oral gavage makes it a reliable positive control or mechanistic probe for studies targeting apoptosis-driven hepatic stellate cell (HSC) activation [2].
The fast inactivation kinetics (>1 × 10^6 M/s) of VX-166 against executioner caspases make it a strong candidate for acute injury models where rapid, irreversible blockade is required to prevent immediate tissue necrosis and organ failure[1].